N,N-二乙基-2-甲基丙酰胺

描述

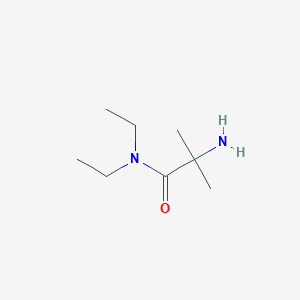

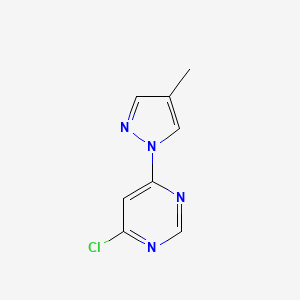

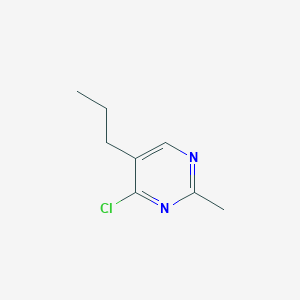

“N,N-diethyl-2-methylpropanamide” is a chemical compound with the molecular formula C8H17NO . It’s also known as “N,N-Diethyl-2-methylpropanamide” in IUPAC nomenclature .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N,N-diethyl-2-methylalaninamide”, similar compounds have been synthesized through various methods. For instance, N,N-diethyl-2-methylene-3-butenamides have been synthesized through free-radical polymerization . Another study reported the synthesis of a series of 4-arylamino-quinazoline derivatives .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-methylpropanamide” includes a molecular formula of CHNO, an average mass of 143.227 Da, and a monoisotopic mass of 143.131012 Da .科学研究应用

1. 环境影响和退化

N,N-二乙基-2-甲基丙酰胺,通常称为DEET,被广泛用作驱虫剂。已对其作为污染物在废水和地表水中的存在进行了研究,包括通过自由基诱导的氧化和还原过程的降解途径。研究提供了关于其与羟基自由基和水合电子的反应速率常数的见解,从而了解其在环境中的命运和潜在的先进氧化/还原过程以控制其(Song et al., 2009)。

2. 化学分析和合成

对相关化合物的构象分析和合成研究为我们提供了有价值的化学性质见解。例如,对单氟丙氨酸和双氟丙氨酸的合成研究以及N-乙酰-N'-甲基丙酰胺构象的从头算计算增强了我们对这些化合物的化学结构和潜在应用(Gerus et al., 2000),(Gould & Kollman, 1992)的理解。

3. 制药和医疗应用

DEET在制药和医疗领域的应用,例如在预防血吸虫病方面,突显了其超越驱虫剂的潜力。该领域的研究为其在特定医疗应用中的有效性和安全性提供了证据(Jackson et al., 2003)。

4. 分析和诊断方法

检测和测量DEET及相关化合物的分析技术对于环境监测和医学诊断至关重要。这包括用于人体血清和尿液中治疗监测测定的方法,这对于了解这些化合物的药代动力学和潜在健康影响至关重要(Griffiths et al., 1983)。

5. 新材料和化合物合成

对新化合物合成的研究,例如具有同时驱虫和抗菌性能的反应性染料,展示了DEET及相关化合物在材料科学中的多样应用(Mokhtari et al., 2014)。

作用机制

Target of Action

N,N-diethyl-2-methylalaninamide, also known as DEET, is a widely used insect repellent . The primary targets of DEET are the octopaminergic synapses in insects . Octopamine is a neurotransmitter in insects and plays a crucial role in their nervous system .

Mode of Action

DEET interacts with its targets by inducing neuroexcitation in insects . It has been shown to increase internal free calcium via the octopamine receptors of Sf21 cells . This action is blocked by phentolamine, an octopamine receptor antagonist . DEET also blocks sodium (Na+) and potassium (K+) channels in neurons .

Biochemical Pathways

It is known that deet’s action on the octopaminergic synapses leads to neuroexcitation in insects . This neuroexcitation is likely to disrupt normal neural signaling in the insects, making them repelled by the presence of DEET.

Pharmacokinetics

The pharmacokinetics of DEET involves its absorption, distribution, metabolism, and excretion (ADME). DEET is a poor acetylcholinesterase inhibitor, even at a concentration of 10 mM . Its IC50 values against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases are 6-12 mM . DEET’s pharmacokinetic properties are influenced by its interactions with monoamine oxidase-A (MAO-A), CYP2D6, and CYP2C19, which can reduce its clearance rate .

Result of Action

The result of DEET’s action is the repulsion of insects. By inducing neuroexcitation in insects, DEET effectively repels them, protecting humans from insect bites and the diseases they can carry . In humans, DEET’s ion channel blocking action in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .

Action Environment

The efficacy and stability of DEET can be influenced by environmental factors. It’s worth noting that DEET has been deemed safe and effective for direct application on human skin , suggesting that it is stable under a variety of environmental conditions.

安全和危害

未来方向

The future directions for “N,N-diethyl-2-methylalaninamide” and similar compounds could involve further exploration of their synthesis, characterization, and bioconjugation. For instance, a novel thermoresponsive copolymer, poly(N,N-diethylacrylamide-co-glycidyl methacrylate), has been synthesized and characterized .

属性

IUPAC Name |

2-amino-N,N-diethyl-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-10(6-2)7(11)8(3,4)9/h5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDKPCCQVZSPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)